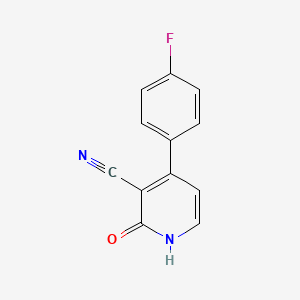

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 886360-84-5) is a fluorinated dihydropyridine derivative with the molecular formula C₁₂H₇FN₂O and a molecular weight of 214.20 g/mol . It features a pyridine core substituted with a 4-fluorophenyl group at position 4, a ketone group at position 2, and a nitrile group at position 2. This compound is commercially available with a purity ≥95% and is utilized as a key intermediate in pharmaceutical research, particularly in anticancer and antimicrobial agent development . Its structural simplicity and fluorinated aromatic moiety make it a model compound for studying structure-activity relationships (SAR) in dihydropyridine derivatives.

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHVHCBFMWFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate. This intermediate undergoes cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile are influenced by substituent variations in analogous compounds. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances stability and bioavailability compared to non-fluorinated analogues .

- Imino vs. Oxo Groups: Replacement of the 2-oxo group with an imino group (e.g., compound 6 in ) improves anticancer potency (IC₅₀ = 0.70 μM vs. HT-29) but may reduce metabolic stability.

- Antioxidant Activity: Hydroxy and methoxy substituents (e.g., compound in ) significantly enhance radical scavenging activity (79.05%) compared to the target compound, which lacks phenolic groups.

Computational Insights

- DFT and QSAR Studies : Electron-deficient substituents (e.g., -F, -CN) in the target compound correlate with higher electrophilicity index values, enhancing interactions with DNA or kinase domains .

- Docking Scores: The target compound’s nitrile group forms hydrogen bonds with Thr34 and Lys46 residues in survivin, but imino derivatives exhibit stronger π-π stacking with PIM1 kinase .

Biological Activity

4-(4-Fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This pyridine derivative has shown potential in various therapeutic areas, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C12H8FN2O

- Molecular Weight : 216.20 g/mol

- CAS Number : [not specified in search results]

The pharmacological effects of this compound are primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study reported that treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of approximately 15 µM and 20 µM, respectively .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that it significantly reduced the secretion of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Anticancer | A549 | 20 | Induction of apoptosis |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha and IL-6 secretion |

Case Study 1: Breast Cancer Treatment

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, accompanied by morphological changes indicative of apoptosis.

Case Study 2: Inflammatory Response Modulation

A study using LPS-stimulated macrophages showed that pre-treatment with the compound significantly reduced levels of TNF-alpha and IL-6. The findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation.

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its derivatives?

The compound is synthesized via multicomponent reactions (MCRs) involving acetophenone derivatives, aldehydes, ammonium acetate, and cyanoacetamide/malononitrile. For example, a one-pot reaction under reflux with sodium ethoxide in ethanol (3–6 hours) yields derivatives with high purity (63–85% yield). Key steps include cyclization and acidification to precipitate the product . Optimization of substituents (e.g., methoxy, ethoxy, or hydroxy groups on the aryl ring) influences yield and biological activity .

Q. How are spectroscopic and analytical techniques applied to characterize this compound?

- IR spectroscopy identifies functional groups: CN (2210–2223 cm⁻¹), C=O (1638–1705 cm⁻¹), and NH (3320–3494 cm⁻¹) .

- ¹H-NMR confirms substituent positions: aromatic protons (δ 6.50–7.78 ppm), methoxy groups (δ 3.91 ppm), and pyridone protons (δ 6.72 ppm) .

- Mass spectrometry (EI) provides molecular ion peaks (e.g., m/z 307 for C₁₈H₁₁FN₂O₂) .

- Elemental analysis validates purity (e.g., C, H, N within 0.4% of theoretical values) .

Q. What in vitro models are used to evaluate its anticancer activity?

Antiproliferative activity is tested using human cancer cell lines (e.g., HT-29 colon and MDA-MB-231 breast cancer) via MTT assays. IC₅₀ values range from 0.70 μM to 4.6 μM, depending on substituents. For example, 4-(2-ethoxyphenyl) derivatives show enhanced potency against HT-29, while 2-hydroxyphenyl analogs are effective against MDA-MB-231 .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability, while hydroxy/ethoxy groups improve solubility and target binding. For instance, 4-(2-ethoxyphenyl)-substituted derivatives exhibit lower IC₅₀ values due to increased hydrophobic interactions with kinase active sites .

- Isosteric replacements : Replacing the oxo group with imino (NH) retains activity but alters hydrogen-bonding patterns, as shown in docking studies with survivin and PIM1 kinase .

Q. What computational strategies identify potential molecular targets and mechanisms of action?

- Molecular docking : Automated docking (e.g., AutoDock Vina) reveals interactions with survivin (BIRC5) and PIM1 kinase, with binding energies ≤−8.5 kcal/mol. Key residues (e.g., Lys87 in survivin) form hydrogen bonds with the pyridone ring .

- Kinase profiling : Selective inhibition of Met kinase superfamily members (e.g., c-Met) is predicted via binding to the ATP pocket, validated by IC₅₀ values <1 μM in enzyme assays .

Q. How can synthetic routes be optimized for scalability and reproducibility?

- Catalyst screening : Palladium/copper catalysts improve cyclization efficiency in DMF/toluene, reducing reaction time by 30% .

- Solvent selection : Ethanol/water mixtures enhance yield (85%) compared to pure organic solvents .

- Purification protocols : Recrystallization from ethanol/DMSO ensures >95% purity, critical for in vivo studies .

Q. What crystallographic methods resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SHELX-2018) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths (e.g., C=O: 1.23 Å) and torsion angles (e.g., F1B–C19–C18: 123.1°). Space group P1̄ and R₁ < 0.05 validate structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.